
Drug-drug interaction potential of Aleglitazar in
co-administration studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Aleglitazar

Cat. No.: B1664505 Get Quote

Aleglitazar Drug-Drug Interaction Potential: A
Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with detailed information on the drug-drug interaction potential of Aleglitazar
based on co-administration studies. The following troubleshooting guides and FAQs are

designed to address specific issues that may be encountered during experimental design and

data interpretation.

Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for Aleglitazar and which cytochrome P450

enzyme is critically involved?

Aleglitazar is predominantly eliminated through metabolism, with its metabolites excreted

mainly in feces (around 66%) and to a lesser extent in urine (around 28%). Only a small

fraction of the drug is excreted unchanged.[1] In vivo data strongly suggest that CYP2C8 is a

key enzyme in the metabolism of Aleglitazar. This is evidenced by a clinically significant drug-

drug interaction with clopidogrel, a known moderate inhibitor of CYP2C8.[2][3] Co-

administration of clopidogrel with Aleglitazar resulted in a 16.4% lower apparent clearance of

Aleglitazar, leading to increased exposure.[1]

Q2: Are there any clinically relevant interactions between Aleglitazar and statins?
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No, co-administration of Aleglitazar with high-dose atorvastatin (80 mg) or rosuvastatin (40

mg) does not result in clinically relevant pharmacokinetic interactions.[4] While the peak plasma

concentration (Cmax) for both statins showed a slight increase when administered with

Aleglitazar, the total exposure (AUC) remained unaffected. Similarly, the pharmacokinetic

profile of Aleglitazar was not altered by the co-administration of these statins.

Q3: What is the effect of Aleglitazar on the pharmacokinetics and pharmacodynamics of

warfarin?

Co-administration of Aleglitazar with warfarin leads to a minor reduction in the exposure of

both S-warfarin and R-warfarin (18% and 13% decrease in AUC, respectively). However, this

change did not translate into any significant alteration of the pharmacodynamic effects of

warfarin, as measured by prothrombin time and factor VII activity. Therefore, it is considered

unlikely that the efficacy or safety of either Aleglitazar or warfarin would be affected by their

co-administration.

Q4: Is there any information on the interaction of Aleglitazar with metformin?

A pooled analysis of three phase III clinical trials evaluated the efficacy and safety of

Aleglitazar as an add-on therapy to metformin. This analysis demonstrated that the

combination was effective in improving glycemic control and lipid profiles and was generally

well-tolerated. However, specific pharmacokinetic drug-drug interaction data (such as AUC and

Cmax ratios) from a dedicated co-administration study were not provided in the pooled

analysis. A clinical trial (NCT01691846) was designed to assess the combination therapy, but

the detailed pharmacokinetic interaction results are not publicly available.

Q5: Has the interaction between Aleglitazar and oral contraceptives been studied?

Yes, a clinical trial (NCT01615354) was designed to investigate the effect of Aleglitazar on the

pharmacokinetics and pharmacodynamics of a combined oral contraceptive, Microgynon®, in

healthy female volunteers. The study was a randomized, double-blind, placebo-controlled,

crossover trial. However, the results of this study, including quantitative pharmacokinetic data,

have not been found in the public domain.

Q6: What is the potential for interaction between Aleglitazar and digoxin?
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A clinical study (NCT01701739) was planned to assess the effect of multiple doses of

Aleglitazar on the pharmacokinetics of a single dose of digoxin in healthy volunteers. This was

designed as an open-label, two-period, fixed-sequence study. As with the oral contraceptive

study, the quantitative results from this trial are not publicly available.

Troubleshooting Guides
Issue: Unexpected variability in Aleglitazar plasma
concentrations in subjects co-medicated with
clopidogrel.
Possible Cause: This variability is likely due to a drug-drug interaction at the metabolic level.

Aleglitazar is a substrate of the cytochrome P450 enzyme CYP2C8, and clopidogrel is a

moderate inhibitor of this enzyme. Inhibition of CYP2C8 by clopidogrel reduces the clearance

of Aleglitazar, leading to higher plasma concentrations.

Troubleshooting Steps:

Confirm Co-medication: Verify if the subjects are indeed taking clopidogrel concomitantly.

Genotype for CYP2C8 Variants: Consider genotyping the subjects for polymorphisms in the

CYP2C8 gene, as this may explain inter-individual differences in the magnitude of the

interaction.

Therapeutic Drug Monitoring: If feasible, monitor Aleglitazar plasma concentrations to

assess the extent of the increased exposure in individuals.

Dose Adjustment Consideration: In a clinical setting, a dose reduction of Aleglitazar might

be necessary for patients who must take clopidogrel.

Issue: Designing a study to evaluate a potential new
drug's interaction with Aleglitazar.
Experimental Design Considerations:

Metabolic Profile of the New Drug: First, determine the primary metabolic pathways of the

new drug. If it is a strong inhibitor or inducer of CYP2C8, there is a high potential for
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interaction with Aleglitazar.

In Vitro Studies: Conduct in vitro studies using human liver microsomes to assess the

inhibitory or inductive potential of the new drug on CYP2C8-mediated Aleglitazar
metabolism.

Clinical Study Design: A crossover study design is generally preferred for drug-drug

interaction studies to minimize inter-individual variability. Healthy volunteers are typically

enrolled.

Pharmacokinetic Sampling: Ensure a rich sampling schedule around the expected Tmax of

both drugs and extending for at least five half-lives to accurately determine AUC and Cmax.

Data from Co-administration Studies
Table 1: Pharmacokinetic Parameters of Atorvastatin
and Rosuvastatin Co-administered with Aleglitazar

Co-
administered
Drug

Parameter
Statin Alone
(Mean)

Statin +
Aleglitazar
(Mean)

Geometric
Mean Ratio
(90% CI)

Atorvastatin (80

mg)
Cmax (ng/mL) 43.1 51.5 1.19 (1.03 - 1.38)

AUC0-24

(ng·h/mL)
309 321 1.04 (0.94 - 1.15)

Rosuvastatin (40

mg)
Cmax (ng/mL) 18.7 24.1 1.29 (1.11 - 1.50)

AUC0-24

(ng·h/mL)
168 179 1.06 (0.97 - 1.17)

Table 2: Pharmacokinetic Parameters of S-Warfarin and
R-Warfarin Co-administered with Aleglitazar
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Co-
administered
Drug

Parameter
Warfarin Alone
(Mean)

Warfarin +
Aleglitazar
(Mean)

% Change

S-Warfarin Cmax (µg/mL) 1.48 1.36 -8.1%

AUC0-∞

(µg·h/mL)
71.9 59.0 -18%

R-Warfarin Cmax (µg/mL) 1.01 0.93 -7.9%

AUC0-∞

(µg·h/mL)
104.7 91.1 -13%

Experimental Protocols
Aleglitazar and Statins Co-administration Study

Study Design: A two-cohort, open-label, randomized, three-period crossover study.

Subjects: 44 healthy volunteers.

Dosing Regimen:

Period 1: Aleglitazar 300 µg once daily for 7 days.

Period 2: Atorvastatin 80 mg or Rosuvastatin 40 mg once daily for 7 days.

Period 3: Aleglitazar 300 µg co-administered with either Atorvastatin 80 mg or

Rosuvastatin 40 mg once daily for 7 days.

Pharmacokinetic Sampling: Plasma concentrations of Aleglitazar, atorvastatin, and

rosuvastatin were measured on day 7 of each period.

Bioanalytical Method: Plasma concentrations were determined using validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Aleglitazar and Warfarin Co-administration Study
Study Design: An open-label, randomized, two-period, crossover study.
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Subjects: 12 healthy male subjects.

Dosing Regimen:

Treatment A: A single oral dose of warfarin.

Treatment B: Aleglitazar administered once daily for 12 days, with a single oral dose of

warfarin co-administered on day 6.

A 14-day washout period separated the two treatment periods.

Pharmacokinetic and Pharmacodynamic Assessments:

Plasma concentrations of S- and R-warfarin were measured to determine pharmacokinetic

parameters.

Prothrombin time and factor VII activity were measured to assess the pharmacodynamic

effects.
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Caption: Aleglitazar metabolic pathway and interaction with CYP2C8 inhibitors.
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Caption: Generalized workflow for a crossover drug-drug interaction study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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